Cas no 2228671-15-4 (2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol)

2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol 化学的及び物理的性質
名前と識別子
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- 2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol
- EN300-1986078
- 2228671-15-4
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- インチ: 1S/C8H10ClNOS/c1-11-8-6(3-5-12)7(9)2-4-10-8/h2,4,12H,3,5H2,1H3
- InChIKey: SBDFMPJHKIXXSY-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C(C=1CCS)OC
計算された属性
- 精确分子量: 203.0171628g/mol
- 同位素质量: 203.0171628g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 136
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.1Ų
- XLogP3: 2.3
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1986078-5g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 5g |
$4722.0 | 2023-09-16 | ||
Enamine | EN300-1986078-0.05g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 0.05g |
$1368.0 | 2023-09-16 | ||
Enamine | EN300-1986078-0.5g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 0.5g |
$1563.0 | 2023-09-16 | ||
Enamine | EN300-1986078-2.5g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 2.5g |
$3191.0 | 2023-09-16 | ||
Enamine | EN300-1986078-10.0g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 10g |
$7004.0 | 2023-06-03 | ||
Enamine | EN300-1986078-1g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 1g |
$1629.0 | 2023-09-16 | ||
Enamine | EN300-1986078-0.25g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 0.25g |
$1498.0 | 2023-09-16 | ||
Enamine | EN300-1986078-1.0g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 1g |
$1629.0 | 2023-06-03 | ||
Enamine | EN300-1986078-0.1g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 0.1g |
$1433.0 | 2023-09-16 | ||
Enamine | EN300-1986078-10g |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol |
2228671-15-4 | 10g |
$7004.0 | 2023-09-16 |
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiolに関する追加情報
Professional Introduction to 2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol (CAS No. 2228671-15-4)
2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2228671-15-4, has garnered attention due to its potential applications in drug discovery and molecular research. The presence of both chloro and methoxy substituents on the pyridine ring, combined with the thiol group at the ethane chain, makes this molecule a versatile intermediate for synthesizing more complex pharmaceutical agents.
The compound's structure, featuring a pyridine core, is a common motif in many bioactive molecules. Pyridine derivatives are widely recognized for their role in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The specific arrangement of the 4-chloro-2-methoxypyridin-3-yl moiety enhances the compound's reactivity and binding affinity, making it a valuable building block for drug development.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. Among these, small molecules that can modulate protein-protein interactions or enzyme activities have shown great promise. 2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol has been explored in several studies for its potential to inhibit key enzymes involved in inflammatory pathways. For instance, its derivatives have been investigated for their ability to block the activity of Janus kinases (JAKs), which are crucial in signaling pathways associated with autoimmune diseases.
The thiol group in this compound is particularly noteworthy as it can participate in various chemical reactions, including disulfide bond formation and redox processes. These properties make it useful in designing molecules that can interact with thiols present in biological systems, such as glutathione, a major antioxidant in the body. Such interactions could lead to the development of new drugs with enhanced bioavailability and reduced toxicity.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and efficacy of small molecules like 2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol with high precision. Molecular docking studies have revealed that this compound can bind effectively to several protein targets, suggesting its potential as a lead compound for drug development. These computational findings have been validated through experimental studies, further reinforcing the compound's significance.
The synthesis of 2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The chloro and methoxy groups on the pyridine ring must be introduced at specific positions to maintain the desired chemical properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.
In conclusion, 2-(4-chloro-2-methoxypyridin-3-yl)ethane-1-thiol (CAS No. 2228671-15-4) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an excellent candidate for further exploration in drug discovery. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in developing next-generation therapeutic agents.
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